molecular formula C9H7NO3S B13982759 Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- CAS No. 5435-62-1

Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)-

Cat. No.: B13982759
CAS No.: 5435-62-1
M. Wt: 209.22 g/mol
InChI Key: NLGOHSDNHHRIEA-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- is a salicylic acid derivative featuring a hydroxyl group at the 2-position and a thiocyanatomethyl (-CH2-SCN) substituent at the 5-position. This compound combines the anti-inflammatory and antimicrobial properties inherent to salicylic acid derivatives with the unique reactivity of the thiocyanate functional group. The thiocyanatomethyl moiety introduces sulfur and nitrogen atoms, which may enhance biological activity through interactions with enzymes or microbial targets.

Properties

CAS No.

5435-62-1

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

2-hydroxy-5-(thiocyanatomethyl)benzoic acid

InChI

InChI=1S/C9H7NO3S/c10-5-14-4-6-1-2-8(11)7(3-6)9(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

NLGOHSDNHHRIEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CSC#N)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-hydroxy-5-methylbenzoic acid with thiocyanate under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial applications, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiocyanatomethyl group can be reduced to form thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiocyanatomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoquinones, while reduction of the thiocyanatomethyl group can produce thiols or amines.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiocyanatomethyl group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

Substituent Polarity and Solubility :

  • The thiocyanatomethyl group (-CH2-SCN) is more polar than methyl (-CH3) but less polar than azo or sulfonamide groups. This suggests intermediate solubility in organic solvents compared to 2-hydroxy-5-methylbenzoic acid (hydrocarbon solubility: ~407 mg/L) and highly polar derivatives like sulfasalazine .
  • The sulfur atom in thiocyanate may enhance solubility in polar aprotic solvents (e.g., DMSO), similar to sulfonamide-containing compounds .

Biological Activity: Anti-tuberculosis Potential: The hydrazonohexyl-pyrazinamide derivative () showed enhanced activity against Mycobacterium tuberculosis due to synergistic effects between the salicylic acid core and pyrazinamide moiety. The thiocyanatomethyl group, with its pseudohalide nature, could similarly disrupt bacterial enzyme function . Anti-inflammatory Applications: Sulfasalazine (azo-linked) and 2-hydroxy-5-(difluorophenyl)benzoic acid derivatives () demonstrate that electron-withdrawing groups at the 5-position enhance anti-inflammatory efficacy. The thiocyanatomethyl group’s electron-withdrawing properties may mimic these effects .

Synthetic Accessibility: Thiocyanatomethyl derivatives can be synthesized via nucleophilic substitution or coupling reactions, analogous to the Friedel-Crafts acylation used for hydrazonohexyl derivatives () or the diazo-coupling in sulfasalazine synthesis () .

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